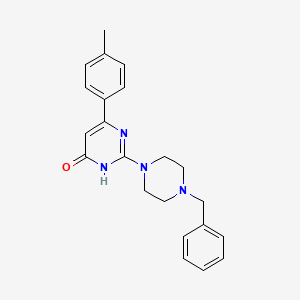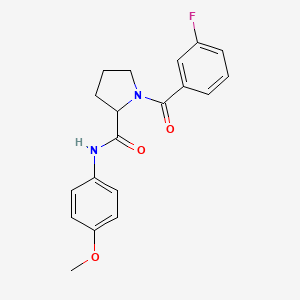
2-(3-fluorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one, commonly known as 'FLBZ', is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the benzimidazole class of compounds and has been found to possess a range of biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of FLBZ involves the inhibition of tubulin polymerization, which is essential for cell division. FLBZ binds to the colchicine binding site on tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis. The inhibition of tubulin polymerization is a well-established mechanism of action for several anti-cancer drugs, and FLBZ has been found to be a potent inhibitor of tubulin polymerization.
Biochemical and Physiological Effects:
FLBZ has been found to possess several biochemical and physiological effects. In addition to its anti-cancer activity, FLBZ has been shown to possess anti-inflammatory and anti-angiogenic activity. FLBZ has also been found to possess potent antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FLBZ is its potent anti-cancer activity, which makes it a promising candidate for further research in the development of anti-cancer drugs. FLBZ has also been found to possess several other biological activities, which may have potential applications in the treatment of other diseases. However, one of the limitations of FLBZ is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on FLBZ. One area of research is the development of FLBZ analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of FLBZ in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further research is needed to investigate the potential use of FLBZ in the treatment of other diseases, such as inflammation and oxidative stress-related diseases.
In conclusion, FLBZ is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its potent anti-cancer activity and other biological activities make it a promising candidate for further research in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential of FLBZ and its analogs in the treatment of various diseases.
Métodos De Síntesis
The synthesis of FLBZ involves the reaction of 3-fluoroaniline with 2-amino-4,5,6,7-tetrahydrobenzimidazole in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain a pure form of FLBZ. The synthesis of FLBZ has been reported in several research articles, and the process has been optimized to ensure high yields and purity.
Aplicaciones Científicas De Investigación
FLBZ has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. FLBZ has been found to possess potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. FLBZ has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further research in the development of anti-cancer drugs.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-9-4-1-3-8(7-9)13-15-12-10(16(13)18)5-2-6-11(12)17/h1,3-4,7,18H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJWVJBQWIPMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N2O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B6087600.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)

![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B6087620.png)

![1-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087635.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B6087655.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6087660.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6087672.png)
![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6087676.png)

![methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B6087691.png)